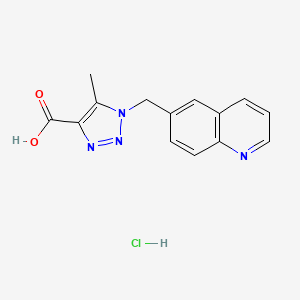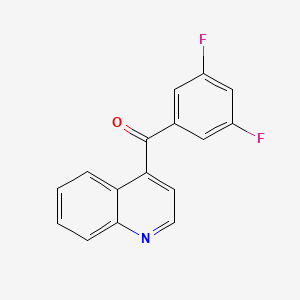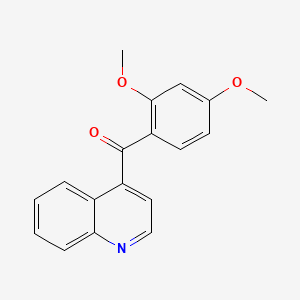![molecular formula C9H13ClN6 B1433675 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride CAS No. 1803591-02-7](/img/structure/B1433675.png)
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride
描述
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolo-pyrazine core fused with a piperazine ring, and is often used in medicinal chemistry due to its potential biological activities.
作用机制
Target of Action
Compounds with similar structures have been reported to interact with various biological targets .
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways .
Result of Action
Similar compounds have shown various biological activities .
生化分析
Biochemical Properties
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell. The compound’s interaction with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) is particularly noteworthy, as it modulates the NAD+ salvage pathway . This interaction can lead to significant changes in cellular metabolism and energy production.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition can result in decreased cell proliferation and increased apoptosis, particularly in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit NAMPT and modulate the NAD+ salvage pathway is a key aspect of its molecular mechanism . This inhibition affects the cellular levels of NAD+, a critical cofactor in numerous metabolic reactions, thereby influencing cellular metabolism and energy homeostasis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to NAD+ metabolism. The compound interacts with enzymes such as NAMPT, influencing the NAD+ salvage pathway and altering the levels of key metabolites . This interaction can affect metabolic flux and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern is essential for the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . Post-translational modifications and targeting signals are crucial for its proper localization and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free synthesis . This method is eco-friendly and yields the target compound efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound.
化学反应分析
Types of Reactions: 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
科学研究应用
1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo core but differ in the fused ring structure.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocycles with comparable biological activities.
Uniqueness: 1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride is unique due to its specific combination of a triazolo-pyrazine core with a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.
属性
IUPAC Name |
5-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.ClH/c1-3-14(4-2-10-1)9-6-11-5-8-12-7-13-15(8)9;/h5-7,10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWUVGYZSFFGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC3=NC=NN23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



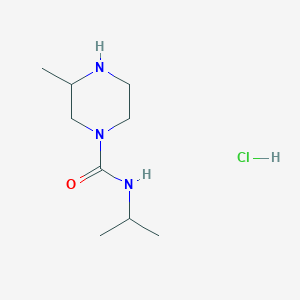

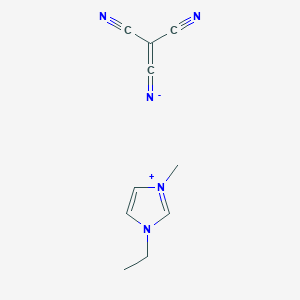


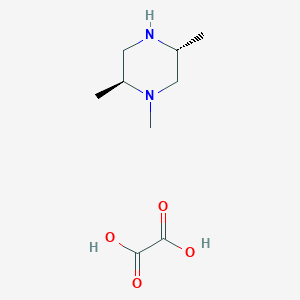
![Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride](/img/structure/B1433606.png)

![2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride](/img/structure/B1433610.png)
